molecular formula C44H54ClN7O8 B1247814 Amlodipine/valsartan CAS No. 254972-16-2

Amlodipine/valsartan

Cat. No. B1247814
CAS RN: 254972-16-2
M. Wt: 844.4 g/mol
InChI Key: QWCYQCQLAZCPHO-FTBISJDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A pharmaceutical preparation of amlodipine and valsartan that is used for the treatment of HYPERTENSION.

Scientific Research Applications

Spectrofluorimetric Determination

Amlodipine and valsartan have been the subject of research involving their simultaneous determination using spectrofluorimetric methods. This technique is critical for assessing the presence and concentration of these drugs in pharmaceutical tablets, providing a reliable and sensitive method for quality control in the pharmaceutical industry (Shaalan & Belal, 2010).

Pharmacokinetic and Pharmacodynamic Modeling

Studies have also focused on understanding the pharmacokinetics and pharmacodynamics of amlodipine and valsartan. This includes research on the effects of these drugs on blood pressure, comparing their effects when used individually or in combination (Heo et al., 2016).

Clinical Trials on Cardiovascular Effects

Clinical trials such as the Valsartan Antihypertensive Long-term Use Evaluation (VALUE) trial have investigated the cardiovascular effects of valsartan compared to amlodipine in patients at high cardiovascular risk (Julius et al., 2004).

Chromatographic Analysis

Amlodipine and valsartan have been analyzed using high-performance liquid chromatographic and spectrophotometric techniques. These methods are essential for accurate and efficient separation and quantification of these compounds in binary mixtures, crucial for pharmaceutical quality control (Kul et al., 2010).

Impact on Neurohumoral Factors

Research comparing the effects of valsartan and amlodipine on neurohumoral factors in hypertensive patients has been conducted. This includes studies on parameters such as the sympathetic nervous system and the renin-angiotensin-aldosterone system, which are important for the long-term prognosis of cardiovascular diseases (Ohbayashi et al., 2003).

Fixed-Dose Combination Therapy

The effectiveness and safety of amlodipine/valsartan as a fixed-dose combination therapy have been widely studied. This research demonstrates the advantages of this combination in terms of blood pressure control and treatment tolerability, particularly in hypertensive patients (Waeber & Ruilope, 2009).

properties

CAS RN

254972-16-2

Product Name

Amlodipine/valsartan

Molecular Formula

C44H54ClN7O8

Molecular Weight

844.4 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

InChI

InChI=1S/C24H29N5O3.C20H25ClN2O5/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);5-8,17,23H,4,9-11,22H2,1-3H3/t22-;/m0./s1

InChI Key

QWCYQCQLAZCPHO-FTBISJDPSA-N

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Other CAS RN

254972-16-2

synonyms

amlodipine - valsartan
Amlodipine Valsartan
Amlodipine Valsartan Drug Combination
amlodipine, valsartan drug combination
amlodipine-valsartan
Amlodipine-Valsartan Drug Combination
Combination, Amlodipine-Valsartan Drug
Drug Combination, Amlodipine-Valsartan
Exforge

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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